molecular formula C25H27ClN4O2 B2449151 N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1116045-25-0

N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Katalognummer B2449151
CAS-Nummer: 1116045-25-0
Molekulargewicht: 450.97
InChI-Schlüssel: STGWQJZXCNBOCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a peptide, a benzene derivative, etc.).



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its functional groups, bond lengths and angles, and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Wissenschaftliche Forschungsanwendungen

Anti-Angiogenic and DNA Cleavage Activities

  • Some derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents. These derivatives blocked the formation of blood vessels in vivo and exhibited differential migration in DNA binding/cleavage assays (Kambappa et al., 2017).

Analgesic Activity and TRPV1 Antagonism

  • While focusing on a related compound, BCTC, studies have shown that replacing the pyridine ring with a pyrimidine ring resulted in derivatives with improved pharmacological profiles, including analgesic activities (Nie et al., 2020).

NF-kappaB and AP-1 Gene Expression Inhibition

  • Derivatives of this compound class have been studied for their role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. These studies provide insights into potential oral bioavailability and cell-based activity (Palanki et al., 2000).

Glycine Transporter 1 Inhibition

  • The compound and its analogs have been identified as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1), which is significant in the context of central nervous system disorders (Yamamoto et al., 2016).

Synthesis and Antimicrobial Activity

  • Novel derivatives have been synthesized and characterized, with some showing potent antimicrobial activity against various bacterial strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Krishnamurthy et al., 2011).

CB1 Cannabinoid Receptor Interaction

  • A particular derivative, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been studied for its interaction with the CB1 cannabinoid receptor, providing insights into molecular binding and receptor interaction (Shim et al., 2002).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards, and the precautions that need to be taken when handling it.


Zukünftige Richtungen

This could involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions it could be used in, or new applications for the compound in medicine or industry.


Eigenschaften

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c1-2-18-6-8-22(9-7-18)32-24-15-23(28-17-29-24)30-12-10-20(11-13-30)25(31)27-16-19-4-3-5-21(26)14-19/h3-9,14-15,17,20H,2,10-13,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGWQJZXCNBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.